Octrizole

Description

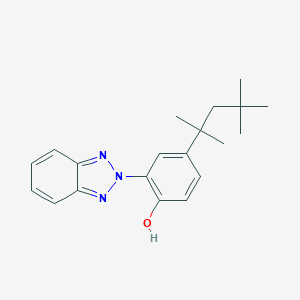

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-19(2,3)13-20(4,5)14-10-11-18(24)17(12-14)23-21-15-8-6-7-9-16(15)22-23/h6-12,24H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAZLDLPUNDVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027522 | |

| Record name | Octrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3147-75-9 | |

| Record name | 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octrizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R775Y233N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Octrizole: Chemical Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octrizole, a benzotriazole-type ultraviolet (UV) absorber, is a crucial compound in the formulation of various products requiring photostability.[1] Its efficacy in absorbing a wide spectrum of UV radiation makes it an indispensable additive in plastics, cosmetics, and coatings to prevent degradation and extend product life. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway of this compound, intended for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Properties

This compound is chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.[1][2] Its structure is characterized by a phenolic group, a benzotriazole (B28993) moiety, and a tert-octyl substituent. This unique combination of functional groups contributes to its strong UV absorption properties and its solubility in various organic media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | [2] |

| CAS Number | 3147-75-9 | [1][2] |

| Molecular Formula | C₂₀H₂₅N₃O | [1][2] |

| Molecular Weight | 323.44 g/mol | [1][2] |

| Melting Point | 103 - 105 °C | [1] |

| Purity | ≥ 99% (GC) | [1] |

| Appearance | White to off-white powder | [1] |

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that involves the formation of a diazonium salt, a coupling reaction, and a final reductive cyclization. The overall pathway is illustrated in the diagram below.

Caption: Synthesis pathway of this compound from o-nitroaniline and p-tert-octylphenol.

Experimental Protocols

The synthesis of this compound can be broken down into three key experimental stages:

Step 1: Diazotization of o-Nitroaniline

Objective: To convert o-nitroaniline into its corresponding diazonium salt.

Methodology:

-

A mixture of sulfuric acid and water is prepared in a reaction vessel.

-

o-Nitroaniline is added to the acidic solution under constant stirring.

-

The mixture is cooled to a temperature of 0-5 °C using an ice bath.

-

A 20% aqueous solution of sodium nitrite (B80452) is added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

The reaction is monitored for completion. Afterwards, urea (B33335) is added to quench any remaining nitrous acid, which can be confirmed using a starch-potassium iodide test paper. The resulting product is ortho-nitrobenzene diazonium sulfate.[1]

Step 2: Coupling Reaction

Objective: To couple the diazonium salt with p-tert-octylphenol to form an azo compound.

Methodology:

-

In a separate reactor, p-tert-octylphenol is dissolved in ethanol (B145695) with stirring.

-

The solution is cooled to 0-5 °C.

-

The pH of the solution is adjusted to 7-9 using a 20% sodium hydroxide (B78521) solution.

-

The previously prepared ortho-nitrobenzene diazonium sulfate solution is added dropwise to the p-tert-octylphenol solution. The pH is maintained at 7-9 throughout the addition.

-

After the reaction is complete, the resulting precipitate, 2-nitro-2'-hydroxy-5'-tert-octylazobenzene, is collected by filtration and washed.[1]

Step 3: Reductive Cyclization

Objective: To reduce the nitro group of the azo compound and induce cyclization to form the final product, this compound.

Methodology:

-

The 2-nitro-2'-hydroxy-5'-tert-octylazobenzene is suspended in a mixture of ethanol and a 20% sodium hydroxide solution.

-

The mixture is heated to 50-60 °C.

-

A solution of glucose is added dropwise as a reducing agent.

-

Upon completion of the initial reduction, the mixture is cooled to 40-50 °C, and the pH is adjusted to 3 with a 10% sulfuric acid solution. The resulting solid is collected by filtration.

-

This intermediate is then dissolved in a mixture of chlorobenzene, ethanol, and sulfuric acid.

-

The solution is heated to 85-90 °C, and zinc powder is added in portions to effect the final reduction and cyclization.

-

The crude this compound is then purified, for example by recrystallization, to yield the final product.[1]

Quantitative Data

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (MS) | Precursor m/z: 324.207 [M+H]⁺ | [2] |

| ¹H NMR | Data available in the PubChem database. | [2] |

| ¹³C NMR | Data available in the PubChem database. | [2] |

| Infrared (IR) Spectroscopy | Data available in the PubChem database. | [2] |

Note: Detailed spectral data including chemical shifts and peak assignments can be accessed through the PubChem database under CID 62485.

Conclusion

This technical guide has detailed the chemical structure and a reliable synthesis pathway for this compound. The provided experimental protocols offer a clear methodology for its preparation in a laboratory setting. The synthesis involves well-established organic reactions, and the final product's identity can be confirmed using standard analytical techniques. This information is valuable for researchers and professionals working on the development of UV-stable materials and formulations.

References

An In-depth Technical Guide to the Physicochemical Properties of Octrizole (UV-329)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octrizole, systematically named 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol and also known as UV-329, is a high-performance ultraviolet light absorber (UVA) belonging to the hydroxyphenyl benzotriazole (B28993) class.[1] Its primary function is to protect various organic materials, such as plastics and polymers, from degradation caused by UV radiation.[2] This is achieved by absorbing harmful UV light, primarily in the 270-380 nm range, and dissipating the energy as harmless thermal energy.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and synthesis.

Core Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound (UV-329).

Table 1: General and Chemical Identifiers

| Property | Value |

| Chemical Name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol[5] |

| Synonyms | This compound, UV-329, Tinuvin 329, Cyasorb UV 5411[5] |

| CAS Number | 3147-75-9[6] |

| Molecular Formula | C₂₀H₂₅N₃O[6] |

| Molecular Weight | 323.43 g/mol [4] |

| Appearance | White to off-white or slightly yellowish powder/solid.[4][6] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Conditions |

| Melting Point | 106-108 °C[4] | - |

| Boiling Point | 471.8 ± 55.0 °C (Predicted)[4] | 760 mmHg |

| Density | 1.10 ± 0.1 g/cm³ (Predicted)[7] | - |

| Vapor Pressure | 0 Pa[4] | 20 °C |

| 1.58E-09 mmHg[8] | 25 °C | |

| Water Solubility | 2 µg/L[4] | 20 °C |

| LogP (o/w) | 7.29 (Estimated)[4] | - |

| pKa | 8.07 ± 0.45 (Predicted)[4] | - |

| UV Absorption Max (λmax) | 340 nm[9] | In Dichloromethane[9] |

Table 3: Solubility in Organic Solvents

| Solvent | Solubility ( g/100ml ) | Temperature |

| Methylene Chloride | 38 | 20 °C[2] |

| Chloroform | 37 | 20 °C[2] |

| Benzene | 32 | 20 °C[2] |

| Cyclohexane | 15 | 20 °C[2] |

| Ethyl Acetate | 15 | 20 °C[2] |

| Acetone | 9 | 20 °C[2] |

| n-Hexane | 6 | 20 °C[2] |

| Methanol | 0.6 | 20 °C[2] |

Mechanism of Action: UV Absorption and Energy Dissipation

The remarkable photostability of this compound is due to its ability to undergo an efficient and ultrafast process known as Excited-State Intramolecular Proton Transfer (ESIPT).[4] This mechanism allows the molecule to absorb high-energy UV photons and dissipate the energy as heat through a rapid, reversible tautomerization cycle, preventing photodegradation of both the absorber and the host material.[4][10]

The process involves the following steps:

-

UV Absorption: The molecule absorbs a UV photon, transitioning to an excited electronic state (S1).[3]

-

Proton Transfer: In the excited state, a proton is rapidly transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an excited-state keto-tautomer.[4][11]

-

Non-Radiative Decay: The excited keto-tautomer undergoes very fast internal conversion to its ground state, releasing the absorbed energy as thermal energy (heat).[11]

-

Reverse Proton Transfer: In the ground state, the proton transfers back to the phenolic oxygen, regenerating the original molecule, which is then ready to absorb another UV photon.[4]

This entire cycle occurs on a picosecond timescale, enabling a single molecule to dissipate the energy of thousands of UV photons without significant degradation.[10]

References

- 1. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 2. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. oecd.org [oecd.org]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. agilent.com [agilent.com]

- 10. paint.org [paint.org]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Octrizole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Octrizole (CAS No. 3147-75-9), a widely used UV absorber. The information herein is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted and experimentally observed data in a structured format. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included.

Introduction to this compound

This compound, chemically known as 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a benzotriazole-based organic compound. Its primary application is as a UV stabilizer in various polymers and organic materials, where it protects against degradation by absorbing UV radiation.[1] Accurate spectroscopic analysis is crucial for confirming its molecular structure and ensuring its purity in various formulations.

Molecular Structure:

Chemical Formula: C₂₀H₂₅N₃O[2]

Molecular Weight: 323.44 g/mol [2]

Spectroscopic Data

The following sections present the mass spectrometry, predicted Nuclear Magnetic Resonance (NMR), and predicted Infrared (IR) spectroscopic data for this compound. While experimental NMR and IR spectra are not publicly available in detail, the predicted data is based on the known chemical structure and established spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its identification.

| Parameter | Value | Notes |

| Molecular Ion [M]⁺• | m/z 323.20 | Calculated from the molecular formula C₂₀H₂₅N₃O. |

| Protonated Molecule [M+H]⁺ | m/z 324.207 | Experimentally observed precursor ion in MS-MS.[1] |

| Deprotonated Molecule [M-H]⁻ | m/z 322.1925 | Experimentally observed precursor ion in MS-MS. |

| Key Fragment Ions (from [M+H]⁺) | m/z 253.1, 213, 212 | Observed in MS-MS analysis.[1] The fragment at m/z 253 likely corresponds to the loss of the tertiary octyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. The following tables provide predicted ¹H and ¹³C NMR chemical shifts.

¹H NMR (Proton NMR) Data (Predicted in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 11.0 | Singlet | 1H | Phenolic -OH |

| ~8.1 - 7.9 | Multiplet | 2H | Aromatic-H (Benzotriazole) |

| ~7.6 - 7.4 | Multiplet | 2H | Aromatic-H (Benzotriazole) |

| ~7.5 | Doublet | 1H | Aromatic-H (Phenol) |

| ~7.2 | Doublet of Doublets | 1H | Aromatic-H (Phenol) |

| ~7.0 | Doublet | 1H | Aromatic-H (Phenol) |

| ~1.8 | Singlet | 2H | -CH₂- |

| ~1.4 | Singlet | 6H | -C(CH₃)₂- |

| ~0.8 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 145 | Aromatic C-O |

| ~145 - 140 | Aromatic C-N |

| ~140 - 135 | Aromatic Quaternary C |

| ~130 - 115 | Aromatic C-H |

| ~57 | -CH₂- |

| ~55 | Quaternary C (tert-octyl) |

| ~32 | Quaternary C (tert-octyl) |

| ~31.5 | Methyl C (tert-octyl) |

| ~29.5 | Methyl C (tert-octyl) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600 - 3200 | O-H stretch (broad) | Phenolic -OH |

| ~3100 - 3000 | C-H stretch (aromatic) | Aromatic C-H |

| ~2960 - 2850 | C-H stretch (aliphatic) | Alkyl C-H |

| ~1600 - 1450 | C=C stretch | Aromatic rings |

| ~1400 - 1200 | N=N stretch, C-N stretch | Benzotriazole ring |

| ~1250 | C-O stretch | Phenol |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a Liquid Chromatography (LC) system.

-

The ESI source is operated in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

-

For fragmentation studies (MS/MS), the molecular ion of interest is isolated in the first mass analyzer and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

The resulting fragment ions are then analyzed by the second mass analyzer.

-

-

Data Analysis: The mass-to-charge ratios (m/z) of the parent and fragment ions are determined. The elemental composition can be confirmed by the accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

2D NMR (Optional): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, etc.), coupling constants (J), and integration values are analyzed to assign the signals to the specific protons and carbons in the this compound molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

KBr Pellet: A few milligrams of this compound are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded.

-

The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The absorption bands (peaks) in the IR spectrum are identified by their wavenumber (cm⁻¹) and correlated with the characteristic vibrational frequencies of the functional groups present in this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data on the specific sample of interest and compare it with reference spectra.

References

Solubility Profile of Octrizole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octrizole, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a high-performance ultraviolet (UV) absorber widely utilized in various industries to protect materials from the degrading effects of UV radiation. Its efficacy is intrinsically linked to its solubility and compatibility with the host matrix, be it a polymer, coating, or cosmetic formulation. This technical guide provides an in-depth overview of the solubility of this compound in a range of common organic solvents, presents a standardized experimental protocol for solubility determination, and offers a visual workflow for solvent selection.

Core Physical and Chemical Properties of this compound

Before delving into its solubility, it is pertinent to understand the fundamental properties of this compound that influence its behavior in different solvent environments.

| Property | Value |

| Synonyms | Tinuvin 329, Cyasorb UV 5411, 2-(2'-hydroxy-5'-tert-octylphenyl)benzotriazole |

| CAS Number | 3147-75-9 |

| Molecular Formula | C₂₀H₂₅N₃O |

| Molecular Weight | 323.43 g/mol |

| Appearance | White to slightly yellow powder |

| Melting Point | 103 - 108 °C |

Quantitative Solubility Data

The solubility of this compound was determined at 20°C and is presented below. This data is crucial for formulators when selecting an appropriate solvent to achieve a desired concentration and ensure stability. The data has been compiled from technical data sheets from various chemical suppliers.[1][2][3][4][5][6]

| Solvent | CAS Number | Solubility ( g/100g of solution) at 20°C |

| Chloroform | 67-66-3 | 37 |

| Benzene | 71-43-2 | 32 |

| Cyclohexane | 110-82-7 | 15 |

| Ethyl Acetate | 141-78-6 | 15 |

| Acetone | 67-64-1 | 9 |

| n-Hexane | 110-54-3 | 6 |

| Methanol | 67-56-1 | 0.6 |

| Water | 7732-18-5 | < 0.01 |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a crystalline organic compound like this compound in an organic solvent. This method is based on the widely accepted "shake-flask" or equilibrium solubility method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe (to the experimental temperature) to avoid precipitation.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of this compound in the original saturated solution by back-calculation, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100g of solvent, g/100mL of solvent, or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its solubility and the intended application.

Caption: Workflow for this compound Solvent Selection.

This guide provides essential technical information on the solubility of this compound in common organic solvents for professionals in research and development. The provided data and protocols are intended to facilitate informed decision-making in formulation development and material science applications.

References

In-Depth Technical Guide: Thermal Degradation Profile of Octrizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octrizole, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a widely utilized ultraviolet (UV) absorber in various industrial and commercial applications, including plastics, coatings, and personal care products. Its primary function is to protect materials from photodegradation by absorbing harmful UV radiation. Understanding the thermal stability and degradation profile of this compound is crucial for its effective and safe use, particularly in manufacturing processes involving high temperatures and for ensuring the long-term stability of final products. This technical guide provides a comprehensive overview of the thermal degradation profile of this compound, including quantitative data from thermal analysis, detailed experimental protocols, and an examination of its decomposition pathways.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential before delving into its thermal degradation.

| Property | Value | Reference |

| Chemical Name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | [1][2] |

| Synonyms | Tinuvin 329, Cyasorb UV 5411, UV-5411 | [2][3][4] |

| CAS Number | 3147-75-9 | [1][5] |

| Molecular Formula | C₂₀H₂₅N₃O | [1][5] |

| Molecular Weight | 323.43 g/mol | |

| Melting Point | 103 – 105 °C | [1] |

| Appearance | Slightly yellow powder | [6] |

Thermal Stability and Degradation Profile

The thermal stability of this compound has been primarily evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Thermogravimetric Analysis (TGA) Data

A technical data sheet for Tinuvin® 329, a commercial brand of this compound, provides the following TGA data, indicating the onset of its thermal decomposition in air.

| Weight Loss (%) | Temperature (°C) |

| 1.0 | 180 |

| 2.0 | 200 |

| 5.0 | 220 |

Data obtained from a TGA experiment with a heating rate of 20 °C/min in air.[6][7]

This data suggests that while this compound is stable at lower temperatures, significant degradation begins to occur above 200°C under these specific conditions. It is important to note that the onset and rate of thermal degradation can be influenced by factors such as the heating rate, atmosphere (inert vs. oxidative), and the presence of other substances.

Experimental Protocols

To aid researchers in conducting their own thermal analysis of this compound, detailed methodologies for key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere. An oxidative atmosphere (e.g., air) can also be used to simulate different environmental conditions.

-

Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 or 20 °C/min).

-

-

Data Acquisition: Initiate the TGA run and record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperature ranges of different degradation steps, and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of a sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a clean DSC pan (e.g., aluminum). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program to heat the sample from ambient temperature to a temperature above its melting point (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min). A cooling and second heating cycle can also be performed to investigate the thermal history of the sample.

-

-

Data Acquisition: Initiate the DSC run and record the differential heat flow as a function of temperature.

-

Data Analysis: The DSC thermogram will show endothermic and exothermic peaks corresponding to thermal events. The melting point is determined from the onset or peak temperature of the melting endotherm.

Thermal Degradation Pathway and Products

The thermal decomposition of benzotriazoles can be initiated by the cleavage of the N-N bond in the triazole ring, leading to the formation of reactive intermediates. For this compound, this could be followed by rearrangements and fragmentation of the substituted phenol (B47542) moiety.

Hypothesized Thermal Degradation Pathway of this compound

Caption: Hypothesized thermal degradation pathway of this compound.

Identification of Degradation Products

To identify the specific thermal degradation products of this compound, a forced degradation study followed by analysis with a hyphenated technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) would be necessary.

Experimental Workflow for Forced Thermal Degradation Study

Caption: Workflow for a forced thermal degradation study of this compound.

Conclusion

This technical guide has summarized the available information on the thermal degradation profile of this compound. The quantitative TGA data indicates that its decomposition begins around 180-200 °C in an air atmosphere. The provided experimental protocols for TGA and DSC offer a starting point for researchers to conduct further detailed thermal analysis. While a definitive thermal degradation pathway and a comprehensive list of degradation products require further experimental investigation, the hypothesized pathway and the workflow for forced degradation studies provide a framework for future research in this area. A thorough understanding of this compound's thermal behavior is paramount for optimizing its application in various formulations and ensuring product stability and safety.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Octrizole (CAS: 3147-75-9)

Introduction

This compound, identified by the CAS number 3147-75-9, is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole (B28993) class of compounds.[1][2] Its chemical name is 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.[3][4][5] this compound is extensively utilized across various industries, including plastics, cosmetics, and coatings, to protect materials from photodegradation by absorbing harmful UV radiation.[1][2][4] Its efficacy in converting damaging light energy into harmless thermal energy makes it a critical additive for enhancing the stability, longevity, and performance of a wide range of products.[1]

Core Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its function as a UV stabilizer. These properties dictate its solubility in different matrices, its stability under exposure to light and heat, and its overall performance in various applications.

Physicochemical Data

A summary of this compound's key quantitative properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 3147-75-9 | [4] |

| Molecular Formula | C₂₀H₂₅N₃O | [3][4] |

| Molecular Weight | 323.43 g/mol | [3][6] |

| Appearance | White to off-white or slightly yellow powder/crystalline powder | [3][4][6] |

| Melting Point | 103 - 108 °C | [2][3][4][7] |

| Boiling Point | 471.8 °C (Predicted) | [7] |

| Solubility | Soluble in hydrocarbons; Limited in polar solvents; Insoluble in water. | [1][2] |

| Purity | ≥ 98% (HPLC), ≥ 99% (GC) | [4][7] |

| UV Absorption Range | 300 - 380 nm | [1] |

Safety and Handling

This compound is classified with specific hazard statements, requiring careful handling in a laboratory or industrial setting.

| Hazard Information | GHS Classification & Precautionary Statements | Reference(s) |

| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [3][8] |

| Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area. | [3][8] |

| Personal Protection | Wear protective gloves, eye protection, and face protection. | [8] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [3] |

| First Aid (Skin) | Wash with plenty of soap and water. | [8] |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. Some sources recommend storage at 0-8°C or +4°C. | [4][6][9][10] |

Mechanism of Action: Photostabilization

This compound's primary function is to absorb incident UV radiation and dissipate the energy in a non-destructive manner. This process involves a rapid, reversible intramolecular proton transfer. Upon absorbing a photon of UV light, the molecule is promoted to an excited state. It then undergoes a swift tautomerization, converting the electronic energy into vibrational energy, which is released as harmless heat. The molecule then returns to its ground state, ready to absorb another UV photon. This cyclical process provides highly efficient and long-lasting protection against photodegradation.[1]

Caption: Photostabilization cycle of this compound.

Experimental Protocols

Accurate quantification and analysis of this compound are crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.

Analytical Quantification via Reverse-Phase HPLC

This protocol describes a common method for the quantification of this compound.

-

Objective: To determine the purity or concentration of this compound in a sample.

-

Instrumentation: HPLC system with a UV detector.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often in a 70:30 (v/v) ratio, sometimes with 0.1% formic acid to improve peak shape.[1]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to a wavelength between 300-350 nm (e.g., 332 nm).[1]

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) to create a calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Sample cleanup may be required (see below).

-

Injection & Analysis: Inject equal volumes of the standards and samples. The retention time for this compound is typically around 8.9 minutes under these conditions.[1]

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Sample Preparation Techniques

Effective sample preparation is critical for accurate analysis, especially in complex matrices like plasma or environmental samples.

-

Protein Precipitation: Primarily used for biological samples like plasma.[1]

-

Add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing this compound for HPLC analysis.

-

-

Solid-Phase Extraction (SPE): Ideal for cleaning up environmental samples and achieving high recovery rates.[1]

-

Cartridge: Use a C18 SPE cartridge.

-

Conditioning: Precondition the cartridge by passing methanol (B129727) followed by water through it.

-

Loading: Load the aqueous sample onto the cartridge. This compound will be retained.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage methanol/water mix) to remove interferences.

-

Elution: Elute the retained this compound with a strong organic solvent like methanol or acetonitrile.

-

The eluate can then be concentrated and analyzed by HPLC. Recovery rates of >90% can be achieved.[1]

-

-

Liquid-Liquid Extraction (LLE): Used to extract this compound from aqueous matrices.[1]

-

Mix the aqueous sample with an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Shake the mixture vigorously to allow the transfer of this compound from the aqueous phase to the organic phase.

-

Allow the layers to separate.

-

Collect the organic layer containing the extracted this compound.

-

The solvent can be evaporated and the residue reconstituted in the mobile phase for analysis.

-

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a research or quality control setting.

Caption: General workflow for this compound analysis.

Applications in Research and Development

This compound is a valuable tool for researchers in material science, cosmetics, and environmental science.

-

Polymer Science: It is incorporated into plastics such as polystyrene, polyester, PVC, and polycarbonate to prevent yellowing, embrittlement, and loss of physical properties upon UV exposure.[1][6] Researchers use it to study the long-term weatherability of polymeric composites.[1]

-

Cosmetic and Drug Development: In skincare and sunscreen formulations, this compound provides broad-spectrum UV protection, preventing skin damage and photoaging.[4] It is used in in vitro studies to develop and assess the efficacy of advanced sunscreen formulations.[1]

-

Coatings and Textiles: It is added to paints and coatings to improve durability for outdoor applications and is used in textile manufacturing to enhance the UV resistance of fabrics.[4]

-

Toxicology and Environmental Research: The detection of this compound in human urine samples suggests systemic absorption after dermal application, prompting research into cumulative exposure and potential endocrine-disrupting effects.[1] Its presence in agricultural soils raises concerns about potential bioaccumulation, making it a subject of environmental fate and transport studies.[1]

References

- 1. This compound | UV Absorber for Research [benchchem.com]

- 2. 3147-75-9 | CAS DataBase [m.chemicalbook.com]

- 3. file1.lookchem.com [file1.lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C20H25N3O | CID 62485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. haihangchem.com [haihangchem.com]

- 7. 3147-75-9 this compound AKSci F601 [aksci.com]

- 8. canbipharm.com [canbipharm.com]

- 9. This compound | CAS 3147-75-9 | LGC Standards [lgcstandards.com]

- 10. This compound, CasNo.3147-75-9 Jinan Finer Chemical Co., Ltd China (Mainland) [finerchem.lookchem.com]

The Photoprotective Heartbeat: An In-depth Technical Guide to the Quantum Yield and Excited-State Dynamics of Octrizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octrizole, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a high-performance ultraviolet (UV) absorber widely utilized in the stabilization of polymers, coatings, and cosmetic formulations against photodegradation. Its efficacy lies in its molecular architecture, which facilitates a highly efficient and rapid dissipation of absorbed UV radiation. This guide provides a detailed exploration of the core photophysical and photochemical processes that govern the functionality of this compound, with a focus on its quantum yield and excited-state dynamics. Understanding these fundamental mechanisms is paramount for the rational design of novel photostabilizers and for optimizing the performance of existing formulations in materials science and drug development.

The photoprotective capability of this compound and related 2-(2'-hydroxyphenyl)benzotriazole derivatives is rooted in an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of a UV photon, the molecule undergoes a rapid and reversible internal proton transfer, allowing for the conversion of harmful electronic excitation energy into benign thermal energy. This process is remarkably efficient and occurs on a femtosecond timescale, preventing the molecule from undergoing damaging photochemical reactions.

Quantitative Photophysical and Photochemical Data

The efficiency of the photoprotective mechanism of benzotriazole-based UV absorbers can be quantified through various photophysical parameters. Due to the scarcity of published data for this compound, the following table summarizes the available data for the closely related compound, Tinuvin P. This information provides a benchmark for understanding the expected behavior of this compound.

| Parameter | Value | Compound | Solvent/Environment |

| Quantum Yields | |||

| Fluorescence Quantum Yield (Φf) | Very low | Tinuvin P | General |

| Intersystem Crossing Quantum Yield (Φisc) | Not reported | - | - |

| Photodegradation Quantum Yield (Φp) | Not reported | - | - |

| Excited-State Dynamics | |||

| S1 Lifetime (τs) | ~20 fs (proton transfer) | Tinuvin P | Simulated |

| Triplet State Lifetime (τt) | Not reported | - | - |

Note: The extremely low fluorescence quantum yield and the ultrafast excited-state lifetime are characteristic of an efficient ESIPT process, which is the primary deactivation pathway for the absorbed UV energy.

Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The photostability of this compound is predominantly attributed to the ESIPT mechanism, a four-level photocycle that efficiently dissipates absorbed UV energy.

Upon absorption of a UV photon, the enol tautomer in its ground state (E) is promoted to the first excited singlet state (E). In this excited state, a significant increase in the acidity of the phenolic proton and the basicity of a nitrogen atom in the benzotriazole (B28993) ring triggers an ultrafast intramolecular proton transfer to form the excited keto tautomer (K). This tautomer is energetically favorable in the excited state. The K* state then rapidly deactivates to its ground state (K) primarily through non-radiative pathways, such as internal conversion, dissipating the absorbed energy as heat. A subsequent, rapid back-proton transfer in the ground state regenerates the original enol tautomer (E), completing the cycle and preparing the molecule to absorb another UV photon.

Experimental Protocols

The investigation of the quantum yield and excited-state dynamics of UV absorbers like this compound relies on a suite of advanced spectroscopic techniques.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states on ultrafast timescales, from femtoseconds to microseconds.

Methodology:

-

Sample Preparation: A dilute solution of the benzotriazole derivative (e.g., 10⁻⁴ to 10⁻⁵ M) is prepared in a non-polar solvent like cyclohexane (B81311) to minimize intermolecular interactions and solvent effects on the intramolecular hydrogen bond. The solution is placed in a quartz cuvette with a defined path length (e.g., 1 mm).

-

Excitation (Pump): An ultrashort laser pulse (the "pump" pulse), typically in the UV range (e.g., 300-350 nm) and with a duration of femtoseconds, is used to excite the sample.

-

Probing: A second, broad-spectrum, and less intense ultrashort laser pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.

-

Detection: The change in the absorbance of the probe pulse as a function of wavelength and time delay is measured. This provides information on the formation and decay of transient species, such as the excited enol and keto states.

-

Data Analysis: The decay kinetics of the excited enol state and the rise and decay of the excited keto state can be fitted to exponential functions to determine the time constants for the ESIPT process and subsequent relaxation pathways.

Relative Fluorescence Quantum Yield Measurement

The relative method is a widely used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection: A fluorescence standard with a well-characterized quantum yield and with absorption and emission spectra that overlap with the sample of interest is chosen.

-

Solution Preparation: A series of solutions of both the sample (this compound) and the standard are prepared in the same solvent. The concentrations are adjusted to have low absorbance (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded to determine their absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The excitation wavelength is the same for both the sample and the standard.

-

Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution. The fluorescence quantum yield of the sample (Φ_sample) is then calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Experimental and Logical Workflow

The characterization of the photophysical properties of a UV absorber like this compound follows a logical workflow, starting from basic spectroscopic measurements to advanced time-resolved studies.

An In-depth Technical Guide to Octrizole for Research Professionals

Introduction: Octrizole, a benzotriazole-based ultraviolet (UV) absorber, is a critical component in the formulation of a wide range of materials, offering protection against photodegradation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's synonyms, trade names, physicochemical properties, and its applications, with a focus on experimental data and methodologies.

Chemical Identity and Synonyms

This compound is chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.[1] It is registered under the CAS number 3147-75-9.[1] Due to its widespread use, this compound is known by a variety of synonyms and trade names across different industries and suppliers.

Table 1: Synonyms and Trade Names of this compound

| Type | Name |

| IUPAC Name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol |

| CAS Number | 3147-75-9 |

| Synonyms | 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole, 2-Benzotriazolyl-4-tert-octylphenol, UV Absorber-5 |

| Trade Names | Tinuvin 329, Cyasorb 5411, Eversorb 72, Seesorb 709, Sumisorb 340, Viosorb 583 |

Physicochemical and UV Absorption Properties

This compound is a white to off-white powder with a melting point range of 103-105 °C.[1] Its molecular formula is C₂₀H₂₅N₃O, and it has a molecular weight of 323.44 g/mol .[1] The primary function of this compound is to absorb harmful UV radiation, which it effectively does in the 270-380 nm range. This property is central to its application as a UV stabilizer.

Table 2: Physicochemical and UV Absorption Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅N₃O | [1] |

| Molecular Weight | 323.44 g/mol | [1] |

| Melting Point | 103-105 °C | [1] |

| Appearance | White to off-white powder | [1] |

| UV Absorption Max (λmax) | 340 nm (in dichloromethane) | [2] |

| Molar Absorptivity (ε) | 0.281 (log ε) at 339.5 nm | [2] |

Mechanism of Action as a UV Stabilizer

This compound protects materials from the damaging effects of ultraviolet radiation through a photophysical process. Upon absorption of UV photons, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). This process allows for the rapid and efficient dissipation of the absorbed UV energy as harmless thermal energy, preventing the energy from initiating degradation reactions within the host material.

Experimental Protocols

Determination of this compound in Polymer Matrices

A common method for the quantitative analysis of this compound in polymers such as polypropylene (B1209903) involves solvent extraction followed by UV-Vis spectrophotometry or liquid chromatography.

Protocol: Extraction and Quantification of this compound in Polypropylene

-

Sample Preparation: A known weight of the polymer sample is dissolved in a suitable solvent (e.g., decalin) with heating.

-

Polymer Precipitation: The polymer is then precipitated by the addition of a non-solvent (e.g., methanol).

-

Extraction: The stabilizer, now in the solvent/non-solvent mixture, is separated from the precipitated polymer. For quantitative analysis, a liquid-liquid extraction with a sulfuric acid solution may be employed to separate this compound from interfering additives.

-

Quantification: The concentration of this compound in the extract is determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry by comparing the absorbance to a standard curve of known concentrations.

Assessment of Photostability

The photostability of a substance is a critical parameter, especially for a UV absorber. Standardized methods, such as those outlined by the International Council for Harmonisation (ICH) guideline Q1B, are often employed.

Protocol: Photostability Testing

-

Sample Preparation: Samples of the substance, alone or in a simple solution, are placed in chemically inert, transparent containers.

-

Light Exposure: Samples are exposed to a light source that provides a combination of cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.

-

Analysis: The samples are analyzed at various time points for any physical or chemical changes. Degradation products are identified and quantified using a suitable stability-indicating method, typically HPLC.

-

Quantum Yield Determination: The photodegradation quantum yield, a measure of the efficiency of a photochemical process, can be determined by measuring the rate of degradation relative to the rate of light absorption at a specific wavelength. This often involves the use of a chemical actinometer to measure the photon flux.

Toxicokinetic Studies in Animal Models

Toxicokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance.

Protocol: Oral Gavage Toxicokinetic Study in Rats

-

Dose Formulation: this compound is formulated in a suitable vehicle, such as 0.5% methylcellulose, for oral administration. Intravenous formulations can be prepared in a mixture of water, Cremophor, and ethanol.

-

Animal Dosing: Male rats are administered a single dose of the formulation via oral gavage or intravenous injection.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key toxicokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).[1]

Quantitative Data

Toxicokinetic Parameters

A study on phenolic benzotriazoles in male rats provided toxicokinetic data for this class of compounds. Following a single oral gavage administration, the systemic exposure (Cmax and AUC) to these compounds, including this compound, was found to be low, suggesting low oral absorption.

Table 3: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats (Oral Gavage)

| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng/mL*h) |

| 30 | 69.7 - 237 (for the class) | Data not specified for individual compounds |

| 300 | 2- to 6-fold increase from 30 mg/kg dose (for the class) | ≤7-fold increase from 30 mg/kg dose (for the class) |

Note: The data represents the range for the class of phenolic benzotriazoles and is not specific to this compound alone.[1]

Signaling Pathways and Biological Interactions

Recent research has indicated that some benzotriazole (B28993) UV stabilizers may interact with biological signaling pathways. One such pathway is the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor involved in sensing and metabolizing xenobiotics.

Upon entering the cell, a ligand such as certain benzotriazoles can bind to the cytosolic AhR complex, which is associated with heat shock protein 90 (Hsp90). This binding event leads to a conformational change, causing the complex to translocate into the nucleus. In the nucleus, the ligand-bound AhR dissociates from Hsp90 and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of the AhR pathway can lead to the induction of drug-metabolizing enzymes, such as those from the Cytochrome P450 family (e.g., CYP1A1).

Applications in Research

This compound is extensively used in materials science to study and improve the durability of polymers such as polyethylene (B3416737) and polypropylene against weathering.[3][4] In cosmetics research, it serves as a standard for developing and validating analytical methods for the quantification of UV filters in commercial sunscreen products.[5] Furthermore, its potential to interact with biological pathways makes it a subject of interest in toxicology and environmental science to assess the impact of UV stabilizers on living organisms.

Conclusion

This compound remains a cornerstone UV stabilizer in numerous industrial and research applications. A thorough understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe use. This guide provides a foundational resource for professionals engaged in research and development involving this important compound. Further research into its specific quantitative performance in various polymer matrices and a deeper elucidation of its biological interactions will continue to be of high value to the scientific community.

References

- 1. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals [mdpi.com]

- 5. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats [cebs.niehs.nih.gov]

In-Depth Technical Guide: Health and Safety Data for Laboratory Use of Octrizole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the laboratory use of Octrizole (CAS No. 3147-75-9), a benzotriazole-based ultraviolet (UV) absorber. The following sections detail its toxicological profile, recommended handling procedures, personal protective equipment, and emergency protocols to ensure a safe laboratory environment.

Physicochemical and General Information

This compound, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a white to off-white powder. It is widely used as a UV stabilizer in various materials to prevent degradation from UV radiation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, UV-329 |

| CAS Number | 3147-75-9 |

| Molecular Formula | C₂₀H₂₅N₃O |

| Molecular Weight | 323.44 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 103 - 105 °C |

| Storage Temperature | 0-8°C |

Toxicological Data

The available toxicological data for this compound indicates a low acute toxicity profile. However, as a member of the benzotriazole (B28993) UV stabilizer (BUVS) class of chemicals, there are considerations regarding potential endocrine-disrupting effects.

Table 2: Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Classification |

| LD₅₀ | Rat (male) | Oral | > 10,000 mg/kg bw[1] | Low toxicity |

| LD₅₀ | Rabbit | Dermal | No data available | Not classified |

| LC₅₀ | Rat | Inhalation | No data available | Not classified |

Table 3: Irritation and Sensitization Data for this compound

| Test | Species | Result | Classification |

| Skin Irritation | Rabbit | Not an irritant (24-hour occlusive exposure)[1] | Not classified as a skin irritant |

| Eye Irritation | Data not available | - | May cause serious eye irritation (based on some SDS)[2] |

| Skin Sensitization | Data not available | - | May cause an allergic skin reaction (based on some SDS) |

Table 4: Other Toxicological Endpoints for Benzotriazole UV Stabilizers (BUVS)

| Endpoint | Observation |

| Endocrine Disruption | Some BUVS have been shown to act as agonists or antagonists for estrogen and androgen receptors.[3] They can also activate estrogen-related receptors α and γ. |

| Metabolism | Primarily metabolized by cytochrome P450 enzymes. Some metabolites may be more toxic than the parent compound. |

| Carcinogenicity | No component of this compound at levels ≥ 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2] |

| NOAEL/LOAEL | No specific No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) data for this compound was found. |

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological assessments.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: Albino rabbit.

-

Procedure: A small area of the animal's skin is shaved. 0.5 g of the solid test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[4][5][6][7]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[5][8] If effects persist, observations continue for up to 14 days.[4]

-

Scoring: The severity of erythema and edema is scored, and an overall irritation index is calculated.[8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test Animal: Albino rabbit.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[9][10][11]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[3][10]

-

Scoring: Lesions are scored to determine the degree of irritation. The reversibility of effects is also assessed.[9][10]

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

-

Test Animal: Mouse.

-

Procedure: The test substance is applied to the dorsal surface of each ear for three consecutive days.[12][13]

-

Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. After a set time, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by scintillation counting.[12]

-

Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the control group. An SI of 3 or greater is considered a positive result for sensitization.[12][13]

Signaling Pathways and Experimental Workflows

Potential Endocrine Disruption Pathways

Benzotriazole UV stabilizers, including this compound, have been shown to interact with hormone receptors, suggesting a potential for endocrine disruption.

Cytochrome P450 Metabolism

The metabolism of benzotriazole UV stabilizers is a critical factor in their toxicological profile.

General Laboratory Workflow for Handling this compound

A logical workflow for the safe handling of this compound in a laboratory setting.

Safe Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from strong oxidizing agents.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

Emergency Procedures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

-

Spills: Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Do not let the product enter drains.

This guide is intended for informational purposes for trained laboratory personnel. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information before handling this compound.

References

- 1. dtsc.ca.gov [dtsc.ca.gov]

- 2. file1.lookchem.com [file1.lookchem.com]

- 3. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 4. oecd.org [oecd.org]

- 5. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 6. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. testinglab.com [testinglab.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols: Use of Octrizole as a UV Stabilizer in Polycarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycarbonate (PC) is a high-performance thermoplastic known for its exceptional impact strength, optical clarity, and dimensional stability. However, its inherent molecular structure makes it susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable effects such as yellowing, loss of transparency, and embrittlement.[1][2] This photodegradation is a significant concern for applications involving outdoor exposure or proximity to UV light sources. To mitigate these effects, UV stabilizers are incorporated into the polycarbonate matrix.

Octrizole (CAS 3147-75-9), chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a high-performance UV absorber of the hydroxyphenyl benzotriazole (B28993) class.[3][4] It is designed to protect polymers like polycarbonate from photodegradation by absorbing harmful UV radiation and dissipating the energy as harmless thermal energy.[4] These application notes provide a comprehensive overview of the mechanism of action of this compound, protocols for its incorporation and evaluation in polycarbonate, and representative performance data.

Mechanism of Action

UV Degradation of Polycarbonate

The photodegradation of polycarbonate is initiated when the polymer absorbs UV radiation, particularly in the 290-320 nm range. This energy absorption leads to two primary degradation pathways: the Photo-Fries rearrangement and photo-oxidation.[1]

-

Photo-Fries Rearrangement: Absorbed UV energy excites the carbonate linkages, leading to chain scission and the formation of phenyl salicylate (B1505791) and dihydroxybenzophenone-type structures. These rearranged products are chromophores that absorb visible light, contributing to the yellowing of the material.

-

Photo-oxidation: The presence of oxygen initiates a series of radical chain reactions that lead to the formation of hydroperoxides and other oxidative products. These reactions contribute to chain scission, loss of mechanical properties, and the formation of colored byproducts.[1]

The overall result is a progressive yellowing of the polycarbonate, a reduction in its light transmittance, and a decrease in its mechanical integrity, such as impact strength and ductility.[1][5]

UV Stabilization by this compound

This compound functions by absorbing UV radiation in the 300-400 nm wavelength range, which is the most damaging for polycarbonate. Its mechanism of action is based on a highly efficient and photochemically stable cycle of intramolecular proton transfer (tautomerization).

-

UV Absorption: The phenol-benzotriazole structure of this compound exists in a ground state (enol form) that readily absorbs incident UV photons.

-

Excited State Intramolecular Proton Transfer (ESIPT): Upon absorption of UV energy, the molecule is promoted to an excited state. In this state, a proton is rapidly transferred from the hydroxyl group to a nitrogen atom on the triazole ring, forming an excited-state keto-type tautomer.

-

Energy Dissipation: This excited keto form is unstable and rapidly returns to the ground state by dissipating the absorbed energy as harmless thermal energy (heat) through vibrational relaxation.

-

Reversion to Ground State: Following energy dissipation, a reverse proton transfer occurs, returning the molecule to its original enol form, ready to absorb another UV photon.

This rapid and reversible cycle allows this compound to dissipate a significant amount of UV energy without undergoing any permanent chemical change, thus effectively shielding the polycarbonate matrix from degradation.

Quantitative Data Presentation

The following tables present illustrative data on the performance of polycarbonate with and without this compound when subjected to accelerated weathering.

Disclaimer: The data presented below is representative and intended for illustrative purposes. Actual results may vary depending on the specific grade of polycarbonate, the concentration of this compound, processing conditions, and the specific parameters of the weathering test.

Table 1: Yellowness Index (YI) of Polycarbonate after Accelerated UV Exposure (ASTM G154)

| Exposure Time (hours) | Unstabilized PC (YI) | PC with 0.5% this compound (YI) |

| 0 | 1.5 | 1.6 |

| 500 | 8.0 | 2.5 |

| 1000 | 15.0 | 4.0 |

| 2000 | 25.0 | 7.5 |

Table 2: Luminous Transmittance (%) of Polycarbonate after Accelerated UV Exposure (ASTM D1003)

| Exposure Time (hours) | Unstabilized PC (%) | PC with 0.5% this compound (%) |

| 0 | 90.0 | 89.5 |

| 500 | 85.0 | 88.0 |

| 1000 | 78.0 | 86.5 |

| 2000 | 65.0 | 84.0 |

Table 3: Tensile Strength Retention (%) of Polycarbonate after Accelerated UV Exposure (ASTM D638)

| Exposure Time (hours) | Unstabilized PC (%) | PC with 0.5% this compound (%) |

| 0 | 100 | 100 |

| 500 | 90 | 98 |

| 1000 | 75 | 95 |

| 2000 | 50 | 90 |

Experimental Protocols

The following protocols outline the procedures for incorporating this compound into polycarbonate and evaluating its performance as a UV stabilizer.